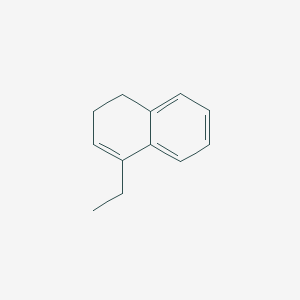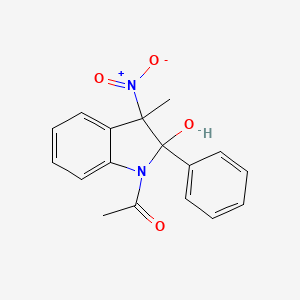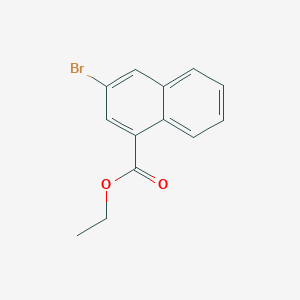
4-Ethyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of an ethyl group attached to the fourth carbon of the 1,2-dihydronaphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the use of Lewis acids to facilitate the rearrangement and cyclization of precursor compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding naphthalene derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthalene derivatives, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,2-dihydronaphthalene has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-ethyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-ethyl-1,2-dihydronaphthalene include:
- 1,2-Dihydronaphthalene
- 4-Methyl-1,2-dihydronaphthalene
- 1,4-Dihydronaphthalene
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.
Eigenschaften
| 91720-19-3 | |
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-ethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI-Schlüssel |
CETYUQGARBFXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)

